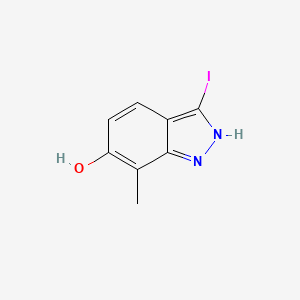

3-Iodo-7-methyl-1H-indazol-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2O |

|---|---|

Molecular Weight |

274.06 g/mol |

IUPAC Name |

3-iodo-7-methyl-2H-indazol-6-ol |

InChI |

InChI=1S/C8H7IN2O/c1-4-6(12)3-2-5-7(4)10-11-8(5)9/h2-3,12H,1H3,(H,10,11) |

InChI Key |

VTBRQKGMWCISDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C(NN=C12)I)O |

Origin of Product |

United States |

Chemical Reaction Mechanisms and Kinetics of Indazole Transformations

Mechanistic Investigations of Indazole Formation Reactions

The synthesis of the indazole core can be achieved through various strategies, with intramolecular C-H bond amination and reductive cyclization methods being prominent. While specific mechanistic studies for 3-iodo-7-methyl-1H-indazol-6-ol are not extensively documented, the general mechanisms for indazole formation provide a foundational understanding.

One common approach involves the Cadogan reaction, which is a reductive cyclization of o-nitrobenzylamines or related structures. diva-portal.orgnih.gov The reaction is typically carried out at elevated temperatures using a deoxygenating agent like a trialkyl phosphite. nih.gov The mechanism is believed to proceed through a nitrene intermediate, which then undergoes intramolecular cyclization onto an adjacent imine or related functional group to form the indazole ring. The presence of the methyl and hydroxyl groups on the benzene (B151609) ring of the precursor would primarily influence the initial steps of substrate synthesis, while the electronic nature of these groups can affect the stability of the intermediates in the cyclization process.

More contemporary methods, such as silver(I)-mediated intramolecular oxidative C-H bond amination, offer milder reaction conditions. nih.gov In these reactions, a suitably functionalized precursor, often an N-aryl hydrazone, undergoes intramolecular C-H amination catalyzed by a silver salt. The mechanism likely involves the formation of a silver-nitrene or a related reactive nitrogen species that facilitates the C-N bond formation.

Another avenue for indazole synthesis is through the reaction of o-aminobenzonitriles with organometallic reagents to form ketimine intermediates, which then undergo copper-catalyzed N-N bond formation. nih.gov The 7-methyl and 6-hydroxyl groups would influence the reactivity of the starting materials and the stability of the intermediates in these synthetic routes.

Detailed Reaction Pathways for Halogenation and Alkylation

Halogenation: The iodination at the C3 position of the indazole ring is a key transformation. For the parent 1H-indazole, direct iodination can be achieved using iodine in the presence of a base like potassium hydroxide (B78521) in DMF. mdpi.com The mechanism involves the deprotonation of the indazole N-H by the base to form the indazolide anion. This anion then acts as a nucleophile, attacking molecular iodine to yield the 3-iodoindazole. The regioselectivity for the C3 position is a well-established characteristic of indazole halogenation.

Alkylation: The N-alkylation of indazoles is a fundamental process that often leads to a mixture of N1 and N2 isomers. nih.govbeilstein-journals.org The regioselectivity of this reaction is highly dependent on the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. beilstein-journals.org For 3-iodo-7-methyl-1H-indazol-6-ol, the presence of the 6-hydroxyl group adds another layer of complexity, as it can also be alkylated.

Mechanistic studies, including Density Functional Theory (DFT) calculations on related systems, have provided insights into the factors governing regioselectivity. nih.govbeilstein-journals.org Generally, the N1-substituted product is thermodynamically more stable. beilstein-journals.org However, the kinetic product can be the N2-isomer, especially with bulky substituents at the C7 position, which can sterically hinder attack at N1. The 7-methyl group in the target molecule would exert such a steric influence.

The reaction proceeds via the formation of the indazolide anion, which exists in equilibrium between two resonant forms with the negative charge localized on N1 and N2. The subsequent nucleophilic attack on the alkylating agent can occur from either nitrogen atom. The choice of base and solvent can influence the position of this equilibrium and the relative rates of the two alkylation pathways. For instance, the use of sodium hydride in THF has been shown to favor N1-alkylation for a range of substituted indazoles. beilstein-journals.org The presence of a cesium salt can promote N1-alkylation through a chelation mechanism. nih.gov

The table below illustrates the typical regioselectivity observed in the N-alkylation of substituted indazoles under different conditions, which can serve as a predictive model for 3-iodo-7-methyl-1H-indazol-6-ol.

| Indazole Derivative | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

| 5-Bromo-1H-indazole-3-carboxylate | Methyl Iodide | K₂CO₃/DMF | 44:40 | nih.gov |

| 1H-Indazole | Various Alkyl Bromides | NaH/THF | High N1 selectivity | beilstein-journals.org |

| 7-Nitro-1H-indazole | Various Alkyl Halides | NaH/THF | >96% N2 selectivity | beilstein-journals.org |

Elucidation of Palladium-Catalyzed Coupling Mechanisms

The 3-iodo substituent in 3-iodo-7-methyl-1H-indazol-6-ol makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are powerful tools for the C-C bond formation and derivatization of the indazole core.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of the 3-iodoindazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The catalytic cycle is well-established and consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the 3-iodoindazole to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. For the coupling of unprotected 3-iodoindazoles, microwave irradiation has been shown to be effective. mdpi.com The 6-hydroxyl and 7-methyl groups can influence the solubility and electronic properties of the substrate, potentially affecting the reaction rates.

Heck Coupling: The Heck reaction couples the 3-iodoindazole with an alkene in the presence of a palladium catalyst and a base. A patent describes a Heck reaction between a 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinylpyridine. google.com The mechanism involves the oxidative addition of the Pd(0) catalyst to the C-I bond, followed by the insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.

The table below summarizes typical conditions for palladium-catalyzed couplings of iodoindazoles.

| Coupling Reaction | Iodoindazole Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield | Reference |

| Suzuki-Miyaura | 3-Iodo-1H-indazole | Vinyl boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃/Dioxane | 60-75% | mdpi.com |

| Suzuki-Miyaura | N-(7-Bromo-1H-indazol-4-yl)sulfonamide | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃/Dioxane-H₂O | Moderate to good | nih.gov |

| Heck | 3-Iodo-6-nitro-1-(THP)-1H-indazole | 2-Vinylpyridine | Pd(OAc)₂/P(o-tol)₃ | DIPEA/DMF | Not specified | google.com |

Understanding Tautomeric Equilibria and Their Influence on Reaction Dynamics

Indazole and its derivatives can exist in two main tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net The position of this equilibrium is influenced by the substitution pattern, solvent polarity, and temperature. bgu.ac.ilnih.gov Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer due to the benzenoid versus quinonoid character of the fused ring system. researchgate.net

For 3-iodo-7-methyl-1H-indazol-6-ol, the tautomeric equilibrium will be influenced by the substituents. The 7-methyl group may slightly favor the 2H-tautomer due to steric interactions with the N1-proton in the 1H-form. Conversely, the 6-hydroxyl group, through its electronic effects and potential for intramolecular hydrogen bonding, can also affect the relative stabilities of the tautomers. In less polar solvents, intramolecular hydrogen bonding between the 6-hydroxyl group and the N1 or N2 nitrogen could stabilize specific tautomeric forms. bgu.ac.il

The tautomeric equilibrium has a direct impact on reaction dynamics, particularly in reactions involving the indazole nitrogen atoms, such as N-alkylation. The relative concentrations of the 1H and 2H tautomers will affect the distribution of the N1 and N2 alkylated products. Computational studies on related systems have been instrumental in understanding these equilibria. nih.govresearchgate.net For instance, DFT calculations can predict the relative energies of the tautomers and the transition states for their interconversion, providing a quantitative basis for the observed reactivity. bgu.ac.il

Kinetics of Indazole Derivatization Processes

Detailed kinetic studies on the derivatization of 3-iodo-7-methyl-1H-indazol-6-ol are scarce in the literature. However, general principles of chemical kinetics can be applied to understand the factors influencing the rates of its reactions.

In N-alkylation reactions , the rate is dependent on the concentration of the indazolide anion and the alkylating agent. The formation of the indazolide anion is an equilibrium step, and its concentration is determined by the pKa of the indazole and the strength of the base. The 6-hydroxyl group, being acidic, can compete with the N-H for deprotonation, potentially complicating the kinetics. The rate of the subsequent nucleophilic attack will be influenced by the steric hindrance around the N1 and N2 positions, with the 7-methyl group expected to slow down the rate of N1-alkylation.

A study on the kinetics of the nitration of indazole revealed that the reaction proceeds through the protonated form of indazole at certain acidities. rsc.org While not a derivatization of the target compound, this highlights that the reaction mechanism and the reacting species can be highly dependent on the reaction conditions, which in turn dictates the kinetics of the transformation.

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of 3 Iodo 7 Methyl 1h Indazol 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an essential tool for determining the precise structure of organic compounds in solution and the solid state. A combination of one-dimensional and two-dimensional experiments allows for a complete assignment of proton and carbon signals and establishes the connectivity of the molecular skeleton.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Basic Assignment

One-dimensional NMR provides the foundational data for structural analysis by identifying the different chemical environments of the NMR-active nuclei within the molecule.

¹H NMR: The proton NMR spectrum of 3-Iodo-7-methyl-1H-indazol-6-ol is expected to show distinct signals corresponding to each unique proton. The labile protons of the N-H and O-H groups would likely appear as broad singlets with chemical shifts that are dependent on solvent and concentration. The aromatic region would feature two signals for the protons at the C-4 and C-5 positions. Due to their adjacent positions, they would appear as doublets. The methyl group at C-7 would produce a characteristic singlet in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum is predicted to display eight distinct signals, one for each carbon atom in the molecule. The chemical shifts provide information about the electronic environment of each carbon. For instance, the carbon atom bonded to the iodine (C-3) would be significantly shifted, while the carbon attached to the hydroxyl group (C-6) would also have a characteristic downfield shift. The methyl carbon would appear at the high-field end of the spectrum. The remaining five signals would correspond to the other carbons of the indazole ring system. researchgate.netnih.gov

¹⁵N NMR: Although less common, ¹⁵N NMR spectroscopy can be a powerful tool for characterizing nitrogen-containing heterocycles like indazoles. nih.gov The spectrum would show two signals corresponding to the N-1 and N-2 atoms of the indazole ring. The chemical shifts of these nitrogens are highly sensitive to their bonding environment and can definitively confirm the 1H-indazole tautomeric form. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Iodo-7-methyl-1H-indazol-6-ol

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | N-H | 12.0 - 13.5 (broad s) | - |

| 3 | C-I | - | 85 - 95 |

| 3a | C | - | 140 - 145 |

| 4 | C-H | 7.0 - 7.3 (d) | 115 - 120 |

| 5 | C-H | 6.8 - 7.0 (d) | 105 - 110 |

| 6 | C-OH | - | 150 - 155 |

| 7 | C-CH₃ | - | 118 - 123 |

| 7a | C | - | 142 - 147 |

| 6-OH | O-H | 9.0 - 10.0 (broad s) | - |

| 7-CH₃ | C-H₃ | 2.2 - 2.5 (s) | 15 - 20 |

Note: Predicted values are based on typical chemical shifts for substituted indazoles and related heterocyclic compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, ROESY) for Complex Connectivity and Spatial Relationships

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 3-Iodo-7-methyl-1H-indazol-6-ol, a key cross-peak would be observed between the signals of the H-4 and H-5 protons, confirming their adjacent relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This experiment would definitively link the proton signals of H-4, H-5, and the methyl group to their corresponding carbon signals (C-4, C-5, and the methyl carbon), confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons over two to three bonds. youtube.com This allows for the assembly of the entire carbon skeleton. Key expected correlations include:

The methyl protons correlating to C-6 and C-7.

The H-5 proton correlating to C-4, C-6, and C-7.

The H-4 proton correlating to C-3a, C-5, and C-7a.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. A ROESY spectrum could show a spatial correlation between the methyl protons at position 7 and the aromatic proton at position 5, providing further confirmation of the substituent arrangement. ipb.pt

Solid-State NMR (CPMAS) for Solid-Phase Structural Characterization

Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic Angle Spinning (CPMAS), allows for the analysis of the compound in its native, crystalline solid form. huji.ac.il This technique is valuable for:

Characterizing the molecule without the influence of a solvent.

Identifying the presence of different crystalline forms (polymorphism).

Observing differences in molecular conformation and packing in the solid state compared to the solution phase. nih.gov The ¹³C CPMAS spectrum would provide information on the carbon environments in the solid state, where chemical shifts can differ slightly from those observed in solution due to crystal packing effects. iastate.edu

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a specific reference standard of the same compound. emerypharma.comnih.gov The technique relies on the direct proportionality between the integrated signal intensity and the number of nuclei responsible for that signal. enovatia.com For purity assessment of 3-Iodo-7-methyl-1H-indazol-6-ol, a known amount of a certified internal standard would be added to a precisely weighed sample of the compound. acs.org By comparing the integral of a well-resolved analyte signal (e.g., the methyl singlet) to a signal from the internal standard, the absolute purity of the analyte can be calculated with high precision. tandfonline.com This method is also valuable for monitoring the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products over time.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass, typically to within a few parts per million (ppm). measurlabs.comumb.edu This high precision allows for the unambiguous determination of a compound's elemental formula from its measured monoisotopic mass. algimed.com For 3-Iodo-7-methyl-1H-indazol-6-ol, HRMS would be used to confirm the molecular formula C₈H₇IN₂O.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The molecular ion (M⁺) would be expected, and characteristic fragment ions would result from the cleavage of specific bonds within the parent molecule. nih.govmiamioh.edu

Table 2: Predicted HRMS Data and Major Fragmentation Pathways for 3-Iodo-7-methyl-1H-indazol-6-ol

| Ion Formula | Description | Calculated m/z |

| [C₈H₇IN₂O]⁺ | Molecular Ion (M⁺) | 289.9601 |

| [C₈H₇N₂O]⁺ | Loss of Iodine radical (M - I) | 163.0553 |

| [C₇H₄IN₂]⁺ | Loss of methyl and formyl radicals (M - CH₃ - CHO) | 258.9417 |

| [C₇H₇N₂O]⁺ | Loss of Iodine radical followed by loss of CO (M - I - CO) | 135.0553 |

| [C₈H₆IN]⁺ | Loss of N₂H radical | 242.9563 |

Note: Calculated m/z values are for the monoisotopic masses.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar and thermally labile molecules like 3-Iodo-7-methyl-1H-indazol-6-ol. In ESI-MS, the molecule is expected to be detected as a protonated species, [M+H]⁺, in the positive ion mode, or as a deprotonated species, [M-H]⁻, in the negative ion mode.

Predicted ESI-MS Data:

The primary ion observed in the positive mode ESI-MS spectrum would correspond to the protonated molecule. Given the molecular formula C₈H₇IN₂O, the expected monoisotopic mass of the [M+H]⁺ ion would be approximately 288.97 g/mol . High-resolution mass spectrometry would provide a more precise mass measurement, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation pattern is anticipated to involve the loss of small neutral molecules and characteristic cleavages of the indazole ring.

Anticipated Fragmentation Pathways:

A plausible fragmentation pathway for the [M+H]⁺ ion of 3-Iodo-7-methyl-1H-indazol-6-ol would likely involve the following key steps:

Loss of HI: A common fragmentation for iodo-substituted aromatic compounds is the elimination of hydrogen iodide.

Loss of CO: The hydroxyl group on the benzene ring could facilitate the loss of carbon monoxide.

Cleavage of the pyrazole (B372694) ring: The indazole core may undergo ring opening and subsequent fragmentation.

An illustrative, predicted fragmentation table is provided below:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Inferred Structural Fragment |

| 288.97 | 161.00 | HI | [M+H-HI]⁺ |

| 288.97 | 260.97 | CO | [M+H-CO]⁺ |

| 161.00 | 133.00 | N₂ | [M+H-HI-N₂]⁺ |

This table is predictive and based on the fragmentation patterns of similar heterocyclic compounds.

Vibrational Spectroscopy (FTIR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. The spectra are complementary, as some vibrational modes that are strong in FTIR are weak in Raman, and vice versa.

Predicted FTIR and Raman Data:

The vibrational spectrum of 3-Iodo-7-methyl-1H-indazol-6-ol is expected to exhibit characteristic bands corresponding to its key functional groups: the O-H and N-H stretching of the hydroxyl and indazole groups, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the aromatic and pyrazole rings, and the C-I stretching vibration.

Key Vibrational Modes:

| Functional Group | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3200-3600 (broad) | 3200-3600 (weak) | Stretching |

| N-H (indazole) | 3100-3500 (broad) | 3100-3500 (weak) | Stretching |

| C-H (aromatic) | 3000-3100 | 3000-3100 | Stretching |

| C-H (methyl) | 2850-2960 | 2850-2960 | Stretching |

| C=C/C=N (ring) | 1450-1650 | 1450-1650 | Stretching |

| C-O (hydroxyl) | 1200-1300 | 1200-1300 | Stretching |

| C-I | 500-600 | 500-600 | Stretching |

This table contains predicted values based on typical vibrational frequencies of functional groups in similar molecular environments.

The broadness of the O-H and N-H stretching bands in the FTIR spectrum would be indicative of hydrogen bonding in the solid state.

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and the indazole ring (with a hydrogen bond donating N-H group and an accepting nitrogen atom) strongly suggests that hydrogen bonding will be a dominant intermolecular interaction in the crystal structure of 3-Iodo-7-methyl-1H-indazol-6-ol.

Predicted Hydrogen Bonding Interactions:

It is anticipated that the crystal packing will be stabilized by a network of intermolecular hydrogen bonds. The most likely interactions would be:

O-H···N hydrogen bonds: The hydroxyl group of one molecule could form a hydrogen bond with the sp²-hybridized nitrogen atom of the pyrazole ring of a neighboring molecule.

N-H···O hydrogen bonds: The N-H group of the indazole ring could act as a hydrogen bond donor to the oxygen atom of the hydroxyl group of an adjacent molecule.

The indazole ring system is inherently planar. Single crystal X-ray diffraction would confirm the planarity of this core structure. The orientation of the hydroxyl and methyl substituents relative to the indazole ring would be precisely determined. As 3-Iodo-7-methyl-1H-indazol-6-ol is an achiral molecule, it would crystallize in a centrosymmetric or a non-centrosymmetric space group that does not require molecular chirality. The analysis of the crystal structure would reveal if any specific conformations are preferred in the solid state due to packing forces and intermolecular interactions.

Theoretical and Computational Chemistry Studies on Indazole Compounds

Quantum Chemical Calculations for Electronic Properties and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and molecular orbital landscapes of indazole derivatives.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is extensively employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for calculating the molecule's total energy.

For indazole systems, DFT calculations, often using functionals like B3LYP, have been instrumental in predicting optimized geometries that are in good agreement with experimental data. researchgate.net These calculations help in understanding the planarity of the indazole ring and the orientation of its substituents. The method can also predict key electronic properties such as the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, DFT computations on various substituted indazoles have been used to identify compounds with significant energy band gaps and to understand their electrical characteristics through molecular electrostatic potential studies. researchgate.net

Table 1: Calculated Physicochemical Properties for 3-Iodo-7-methyl-1H-indazole

| Property | Value |

| Molecular Weight | 258.06 g/mol |

| Density | 1.933 g/cm³ |

| Boiling Point | 368.6°C at 760 mmHg |

| Flash Point | 176.7°C |

| pKa | 12.43 ± 0.40 |

| LogP | 2.47590 |

| Topological Polar Surface Area (TPSA) | 28.68 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Data sourced from computational predictions. chemscene.comlookchem.com |

Prediction of Spectroscopic Parameters (e.g., GIAO/DFT for NMR Chemical Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental results. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgnih.gov

This computational technique has been successfully applied to various heterocyclic compounds, including indazoles, to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.govresearchgate.net By comparing the calculated shifts with experimental spectra, researchers can confirm the structure of synthesized compounds, assign specific signals to individual atoms, and gain a deeper understanding of the electronic environment within the molecule. rsc.orgresearchgate.net For instance, GIAO/DFT calculations have been used to provide a sound theoretical basis for experimental NMR observations in studies of indazole derivatives. nih.gov The accuracy of these predictions is often dependent on the choice of the DFT functional and the basis set used in the calculation. nih.govresearchgate.net

Computational Analysis of Tautomeric Forms (1H, 2H, 3H) and Relative Stabilities

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, arising from the different possible positions of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. nih.gov Computational chemistry plays a vital role in determining the relative stabilities of these tautomers.

For the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govresearchgate.net Theoretical calculations at various levels of theory, including DFT and Møller-Plesset perturbation theory (MP2), have consistently shown the 1H form to be lower in energy. nih.govresearchgate.net The energy difference between the tautomers can be influenced by the nature and position of substituents on the indazole ring. researchgate.net While the 1H-tautomer is typically dominant, computational studies have shown that in certain cases, particularly with specific substitution patterns, the energy difference can decrease, and in some instances, the 2H-tautomer can be stabilized. researchgate.netfigshare.com For example, DFT calculations have revealed that the high stability of the 2H-form of some 3-substituted indazoles in solution can be attributed to the formation of stable centrosymmetric dimers. researchgate.net

Energy Barriers for Tautomerization

Computational methods are also employed to calculate the energy barriers associated with the interconversion between tautomeric forms. Understanding these barriers is crucial for predicting the conditions under which tautomerization might occur. The process of tautomerization involves proton transfer, and theoretical models can elucidate the transition state structures and the energetic requirements for this process. For some indazole systems, it has been shown that while the 2H tautomer can be stabilized by intermolecular hydrogen bonds in certain solvents, it can rapidly convert to the more stable 1H form in the presence of water or in the open air. figshare.com

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving indazole compounds. By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathway.

For instance, DFT calculations have been used to study the mechanism of various reactions, such as the synthesis of 2H-indazoles, where a radical chain mechanism was proposed and supported by computational evidence. nih.gov Similarly, quantum chemical calculations have been instrumental in understanding the plausible mechanism for the C3-nitration of 2H-indazoles. chim.it In the development of synthetic routes to indazole derivatives, such as through intramolecular Ullmann-type reactions, computational modeling can help to understand and overcome challenges like poor reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum chemical calculations are excellent for studying isolated molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of molecules in a solution environment. MD simulations model the movement of atoms over time, taking into account the interactions with solvent molecules.

For flexible molecules, MD simulations can identify the most populated conformations and the dynamics of their interconversion. This is particularly relevant for understanding how a molecule like 3-Iodo-7-methyl-1H-indazol-6-ol might behave in a biological system or in a reaction mixture. nih.gov By combining MD simulations with experimental data, such as that from Nuclear Overhauser Effect (NOE) spectroscopy, it is possible to determine the binding conformations of drug molecules to proteins. nih.gov This integrated approach of using computational analysis of conformational ensembles in solution can rationalize and guide the design of potent and selective inhibitors. nih.gov

Free Energy Perturbation (FEP) Calculations for Predicting Chemical Transformations and Relative Stability of Derivatives

Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics used to calculate free energy differences between two states. wikipedia.org In the context of medicinal chemistry and materials science, FEP is a powerful tool for predicting the relative binding affinities of a series of related ligands to a protein target or for assessing the relative stability of different chemical derivatives. nih.govnih.gov The method operates by simulating a non-physical, or 'alchemical', transformation of one molecule into another through a series of small, discrete steps called lambda (λ) windows. nih.govcresset-group.comuiuc.edu By calculating the free energy change for each step, the total free energy difference between the initial and final molecules can be determined with high accuracy. wikipedia.org

The core principle of FEP is captured by the Zwanzig equation, which relates the free energy difference (ΔF) between two states, A and B, to the ensemble average of the potential energy difference between them. wikipedia.org For complex molecules, this transformation is broken down into multiple intermediate steps to ensure proper sampling and convergence. wikipedia.org Recent advancements in computational power, particularly the use of Graphic Processor Units (GPUs), and refined force fields have made FEP a more accessible and reliable technique for guiding drug discovery projects. cresset-group.com

While specific FEP studies on 3-Iodo-7-methyl-1H-indazol-6-ol were not identified in the surveyed literature, the methodology is well-suited for evaluating its derivatives. For instance, FEP could be employed to predict how modifications to the indazole scaffold—such as altering the substituent at the 3-iodo position or modifying the 7-methyl group—would affect its binding affinity to a specific biological target. The calculations would involve creating a thermodynamic cycle that connects the two ligands (L1 and L2) in both the solvated state and when bound to the protein. nih.gov The relative binding free energy (ΔΔG) is then calculated, providing a quantitative prediction of whether a chemical modification is likely to be beneficial or detrimental to the ligand's potency. nih.gov Such predictions allow chemists to prioritize the synthesis of the most promising compounds, thereby saving significant time and resources. cresset-group.com

Table 1: Illustrative Data from a Hypothetical FEP Calculation for Indazole Derivatives

This table illustrates the type of predictive data that can be generated from FEP calculations for a series of hypothetical derivatives based on an indazole scaffold, showing the predicted change in binding free energy relative to a reference compound.

| Derivative Pair (L1 → L2) | Predicted Relative Binding Free Energy (ΔΔGcalc, kcal/mol) | Predicted Fold-Change in Affinity |

| Indazole-H → Indazole-F | -0.7 | ~3.5x improvement |

| Indazole-H → Indazole-Cl | -0.2 | ~1.5x improvement |

| Indazole-H → Indazole-CH3 | +1.1 | ~5.8x decrease |

| Indazole-OH → Indazole-OCH3 | +0.5 | ~2.2x decrease |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Docking Simulations for Exploring Theoretical Binding Interactions of Indazole Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. nih.govnih.govnih.gov For indazole scaffolds, which are key components in many pharmacologically active compounds, docking studies have provided crucial insights into their binding modes with various protein targets. nih.govnih.gov

Numerous studies have employed molecular docking to investigate how indazole derivatives interact with the active sites of proteins, particularly kinases, which are common targets in cancer therapy. nih.govbiotech-asia.org For example, docking studies of arylsulphonyl indazole derivatives against VEGFR2 kinase revealed that the indazole core plays a critical role in anchoring the ligands within the kinase's ATP-binding pocket. nih.gov Key interactions frequently observed include hydrogen bonds between the indazole's NH group and backbone atoms of the protein, such as the oxygen of Thr916. nih.gov The pyridinic nitrogen of the indazole ring can also act as a hydrogen bond acceptor. nih.gov

In a recent study, novel 3-carboxamide indazole derivatives were synthesized and docked against a renal cancer-related protein (PDB ID: 6FEW). nih.gov The simulations predicted that several derivatives had high binding energies, indicating strong theoretical affinity. nih.govrsc.org The analysis of the docked poses showed that the ligands formed multiple interactions, including hydrogen bonds and alkyl or π-alkyl interactions with key amino acid residues like ASP784, LYS655, and ILE675. nih.gov

These simulations not only predict the binding affinity (often expressed as a docking score or estimated binding energy) but also provide a detailed 3D visualization of the interactions. This allows researchers to understand the structure-activity relationship (SAR) and rationally design new derivatives with improved potency and selectivity. For instance, observing that a particular region of the binding pocket is unoccupied can prompt the design of a new derivative with an added functional group to form an additional favorable interaction. biotech-asia.org

Table 2: Molecular Docking Results for Selected Indazole Derivatives against VEGFR2 (PDB: 3ewh)

This table summarizes findings from a molecular docking study, detailing the binding affinities and key interactions of different indazole-based ligands with the VEGFR2 kinase active site.

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Key Interactions |

| Indazole Derivative 2 | -9.0 | Thr916 | Hydrogen bond (N-H···O) |

| Indazole Derivative 3 | -8.8 | Thr916 | Hydrogen bond (N-H···O) |

| Indazole Derivative 6 | -8.7 | Thr916 | Hydrogen bond (N-H···O) |

| Carbazole Derivative 7 | -8.6 | Cys919 | Hydrogen bonds (N-H···O=C, N(H)···H-N) |

Data sourced from a theoretical investigation on arylsulphonyl indazole derivatives. nih.gov

Structure Reactivity Relationship Srr and Scaffold Engineering of 3 Iodo 7 Methyl 1h Indazol 6 Ol Derivatives

Influence of Halogen Substituents (Iodine at C-3) on Reactivity and Electronic Distribution

The presence of an iodine atom at the C-3 position of the indazole ring significantly influences the molecule's reactivity and electronic landscape. Halogenation, particularly iodination, at this position is a key step for further structural modifications. chim.it

The carbon-iodine bond (C-I) is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in various chemical transformations. mdpi.com This characteristic is pivotal for introducing a wide range of functional groups at the C-3 position through reactions like metal-catalyzed cross-coupling. chim.itmdpi.com For instance, Suzuki-Miyaura cross-coupling reactions can be employed to form new carbon-carbon bonds, enabling the synthesis of diverse 3-substituted indazole derivatives. mdpi.com

The reactivity of the C-3 position is also influenced by the nature of the substituent at the N-1 or N-2 position. chim.it Protection of the indazole nitrogen is often necessary to facilitate specific reactions at the C-3 position. mdpi.com

Impact of Methyl Group at C-7 on Steric and Electronic Properties of the Indazole Nucleus

Steric Effects: The methyl group, being a bulky substituent, can exert steric hindrance, influencing the approach of reagents to the adjacent N-1 position. This steric crowding can affect the regioselectivity of N-alkylation and other reactions involving the pyrazole (B372694) part of the indazole ring. For instance, in N-alkylation reactions, the presence of a substituent at the C-7 position can influence the ratio of N-1 to N-2 alkylated products. nih.gov In some cases, the steric bulk at C-7 can hinder reactions at this position. nih.gov

Electronic Effects: The methyl group is an electron-donating group through hyperconjugation and inductive effects. This electron-donating nature increases the electron density of the benzene (B151609) portion of the indazole ring. This can influence the reactivity of the aromatic ring in electrophilic substitution reactions, although the primary directing effects will be governed by the existing hydroxyl and other substituents. The electron-donating methyl group can also subtly influence the acidity of the N-H proton and the basicity of the N-2 nitrogen.

The interplay between the steric and electronic effects of the C-7 methyl group is crucial in directing the outcome of chemical transformations on the indazole scaffold.

Role of the Hydroxyl Group at C-6 in Hydrogen Bonding and Further Functionalization Pathways

The hydroxyl (-OH) group at the C-6 position plays a critical role in the chemical and physical properties of 3-Iodo-7-methyl-1H-indazol-6-ol, primarily through its ability to participate in hydrogen bonding and as a site for further chemical modifications.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (through its hydrogen atom) and a hydrogen bond acceptor (through its oxygen atom). This capability allows for the formation of intermolecular and intramolecular hydrogen bonds, which can significantly influence the molecule's crystal packing, solubility, and interactions with biological targets. researchgate.net The formation of hydrogen bond networks can contribute significantly to the binding affinity of a molecule to its target. researchgate.net The specific position of the hydroxyl group can affect its hydrogen-bonding capacity and, consequently, its biological activity. researchgate.net

Functionalization Pathways: The hydroxyl group is a versatile functional handle for further synthetic modifications. It can be:

Alkylated or Acylated: To introduce a variety of ether or ester functionalities, which can alter the lipophilicity and other physicochemical properties of the molecule.

Used as a directing group: In certain electrophilic aromatic substitution reactions, the hydroxyl group can direct incoming electrophiles to specific positions on the benzene ring.

Converted to other functional groups: Through various chemical transformations, the hydroxyl group can be replaced with other substituents, further diversifying the chemical space of the indazole scaffold.

The presence of the hydroxyl group at C-6, therefore, provides a key point for tailoring the properties of the indazole derivative for specific applications. nih.gov

Effects of N-Substitution (N-1 vs. N-2) on the Overall Chemical Behavior and Stability

The indazole ring system possesses two nitrogen atoms in its pyrazole ring, N-1 and N-2, and the position of substitution on these nitrogens significantly impacts the molecule's chemical behavior and stability. nih.gov In the parent 1H-indazole, this tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. nih.govchemicalbook.com

Regioselectivity of N-Alkylation: The direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products. beilstein-journals.orgnih.gov The ratio of these regioisomers is influenced by several factors, including:

Steric Effects: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically hinder attack at the N-1 position, potentially favoring N-2 substitution. nih.gov

Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N-1 and N-2 atoms. beilstein-journals.org

Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly affect the N-1/N-2 ratio. beilstein-journals.org For instance, certain conditions can favor the thermodynamically more stable N-1 product through an equilibration process. beilstein-journals.org

Chemical Behavior and Stability:

N-1 Substituted Indazoles: These are often the thermodynamically more stable isomers. beilstein-journals.org The substituent at N-1 can influence the reactivity of the C-3 position.

N-2 Substituted Indazoles: While often the kinetic product in alkylation reactions, they can be the desired isomer for certain biological activities. beilstein-journals.org The stability of 2H-indazoles can be lower than their 1H-counterparts. chemicalbook.com

The ability to selectively synthesize either the N-1 or N-2 substituted isomer is crucial for developing indazole-based compounds with specific properties. beilstein-journals.org

Rational Design Principles for Modifying Indazole Scaffolds for Specific Chemical Reactivity

The rational design of indazole derivatives with tailored chemical reactivity relies on a thorough understanding of the structure-activity relationships of the indazole scaffold. nih.gov By strategically modifying the substituents at various positions, it is possible to fine-tune the electronic and steric properties of the molecule to achieve desired outcomes in chemical reactions.

Key principles for rational design include:

Scaffold Hopping: Replacing the core indazole scaffold with a related heterocycle, or vice versa, can lead to new chemotypes with altered properties while maintaining key binding interactions. nih.gov

Modulating Electronic Properties: Introducing electron-donating or electron-withdrawing groups at specific positions can alter the electron density distribution in the indazole ring. This can be used to activate or deactivate certain positions towards electrophilic or nucleophilic attack. For example, the introduction of a nitro group can significantly alter the chemical shifts of the aromatic protons. nih.gov

Controlling Steric Hindrance: The size and position of substituents can be used to direct the regioselectivity of reactions by sterically blocking certain reactive sites. For example, a bulky group at C-7 can influence the N-1/N-2 alkylation ratio. nih.gov

Introducing Functional Groups for Further Reactions: Incorporating versatile functional groups, such as halogens (especially iodine) at C-3 or a hydroxyl group at C-6, provides handles for subsequent cross-coupling reactions or other transformations, allowing for the construction of complex molecules. chim.itnih.gov

Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties can be used to optimize the properties of a molecule. For instance, indazoles are often used as bioisosteres for indoles. nih.gov

By applying these principles, chemists can rationally design and synthesize novel indazole derivatives with specific reactivity profiles for various applications.

Strategic Incorporation of Different Substituents to Tune Chemical Properties and Synthetic Pathways

The strategic incorporation of a variety of substituents onto the indazole scaffold is a powerful tool for tuning its chemical properties and directing synthetic pathways. researchgate.net The nature and position of these substituents can profoundly influence the molecule's reactivity, stability, and potential for further derivatization.

Tuning Chemical Properties:

Electronic Effects: The introduction of electron-donating groups (e.g., methoxy (B1213986), alkyl) or electron-withdrawing groups (e.g., nitro, carboxylate) can significantly alter the electron density of the indazole ring system. This, in turn, affects the acidity of the N-H proton, the basicity of the N-2 nitrogen, and the susceptibility of the ring to electrophilic or nucleophilic attack. nih.govnih.gov

Steric Effects: The size of substituents can dictate the regioselectivity of reactions. For example, bulky groups at the C-3 or C-7 positions can hinder reactions at those or adjacent positions. nih.govwuxibiology.com

Solubility and Lipophilicity: The incorporation of polar groups (e.g., hydroxyl, carboxyl) or nonpolar groups (e.g., alkyl, aryl) can be used to modify the solubility and lipophilicity of the indazole derivative, which is crucial for its behavior in different solvent systems and biological environments.

Directing Synthetic Pathways:

Activating Groups for Cross-Coupling: Halogens, particularly iodine, at the C-3 position are commonly introduced to serve as versatile handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-O, and C-N bonds. chim.itmdpi.com

Protecting Groups: The N-H group of the indazole is often protected (e.g., with a Boc group) to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. mdpi.com The choice of protecting group can also influence the regioselectivity of subsequent reactions.

Directing Groups for Electrophilic Substitution: Existing substituents on the benzene ring, such as the hydroxyl group at C-6 and the methyl group at C-7, will direct incoming electrophiles to specific positions, allowing for controlled functionalization of the aromatic ring.

By carefully selecting and positioning substituents, chemists can create a diverse library of indazole derivatives with fine-tuned properties suitable for a wide range of synthetic applications. nih.gov

Applications of 3 Iodo 7 Methyl 1h Indazol 6 Ol in Chemical Synthesis

Utilization as a Key Building Block in Organic Synthesis

3-Iodo-7-methyl-1H-indazol-6-ol serves as a crucial starting material in the synthesis of a variety of organic compounds. The presence of the iodine atom at the C-3 position of the indazole ring is of particular significance, as it provides a handle for introducing a wide range of substituents through various cross-coupling reactions. The indazole nucleus itself is a key structural motif in many compounds developed for medicinal chemistry. thieme-connect.deed.ac.uk

The utility of 3-iodoindazoles in palladium-catalyzed reactions is well-documented. thieme-connect.de These reactions are fundamental to modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond in 3-iodoindazoles makes them ideal substrates for such transformations.

Table 1: Reactivity of the 3-Iodoindazole Core

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | 3-Aryl/vinyl-indazoles | Formation of C-C bonds, synthesis of biaryl compounds. mdpi.comnih.govias.ac.in |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) cocatalyst, base | 3-Alkynyl-indazoles | Formation of C-C bonds, introduction of linear alkyne fragments. thieme-connect.denih.govresearchgate.net |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 3-Amino-indazoles | Formation of C-N bonds, synthesis of substituted anilines. organic-chemistry.org |

| Heck Coupling | Alkenes, Pd catalyst, base | 3-Alkenyl-indazoles | Formation of C-C bonds, vinylation of the indazole core. nih.gov |

The methyl group at the 7-position of 3-iodo-7-methyl-1H-indazol-6-ol can influence the reactivity of the indazole ring system through steric and electronic effects. It can also serve as a site for further functionalization in more advanced synthetic intermediates. The hydroxyl group at the 6-position offers another point for modification, such as etherification or esterification, further increasing the synthetic versatility of the molecule.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The 3-iodo-7-methyl-1H-indazol-6-ol scaffold is an excellent precursor for the synthesis of a wide array of more complex heterocyclic systems. The reactivity of the 3-iodo substituent allows for the annulation of additional rings onto the indazole core. For instance, intramolecular cyclization reactions of appropriately substituted 3-alkynylindazoles, which can be prepared from 3-iodoindazoles via Sonogashira coupling, can lead to the formation of fused polycyclic heteroaromatic systems. researchgate.net

The synthesis of 6-iodo-1H-indazole has been shown to be a key step in the preparation of Axitinib, a potent kinase inhibitor. chemicalbook.com This highlights the importance of iodinated indazoles as intermediates in the synthesis of targeted therapeutics. While not the exact same starting material, the principles of using a C-I bond for further elaboration are directly applicable.

Role in the Development of Complex Molecular Architectures

The development of complex molecular architectures, particularly those with therapeutic potential, often relies on the use of highly functionalized building blocks. 3-Iodo-7-methyl-1H-indazol-6-ol, with its three distinct functional groups, is well-suited for this role. The strategic, sequential manipulation of these groups allows for the controlled, step-wise construction of intricate molecular frameworks.

For example, the iodine atom can be used for a primary coupling reaction, followed by modification of the hydroxyl group, and then potential late-stage functionalization of the methyl group. This orthogonal reactivity is highly desirable in the synthesis of complex natural products and novel drug candidates. The indazole core is a key feature in a number of kinase inhibitors, and the ability to introduce diversity at multiple positions is crucial for optimizing potency and selectivity. nih.govmdpi.comnih.gov The synthesis of various kinase inhibitors has been shown to proceed through intermediates containing the indazole scaffold. nih.govdntb.gov.ua

Synthetic Utility in Multi-Step Reaction Sequences

The typical synthetic route to utilizing a 3-iodoindazole involves an initial palladium-catalyzed cross-coupling reaction. thieme-connect.de For instance, a Suzuki-Miyaura coupling can be employed to introduce an aryl or heteroaryl group at the 3-position. mdpi.comnih.gov The resulting 3-aryl-7-methyl-1H-indazol-6-ol can then undergo further transformations at the hydroxyl or methyl positions.

Table 2: Exemplary Multi-Step Synthetic Transformations

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | (4-Methoxyphenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃ | 3-(4-Methoxyphenyl)-7-methyl-1H-indazol-6-ol |

| 2 | Williamson Ether Synthesis | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 6-Methoxy-3-(4-methoxyphenyl)-7-methyl-1H-indazole |

| 3 | N-Alkylation | Alkyl halide, Base | 1-Alkyl-6-methoxy-3-(4-methoxyphenyl)-7-methyl-1H-indazole |

This step-wise approach allows for the systematic construction of a library of related compounds for structure-activity relationship (SAR) studies, which are essential in the drug discovery process. The ability to use unprotected N-H indazoles in some coupling reactions is an advantage, as it eliminates the need for protection and deprotection steps, thus shortening the synthetic route. nih.gov However, in other cases, N-protection may be necessary to achieve the desired reactivity and avoid side reactions. researchgate.net

Emerging Research Perspectives and Future Trajectories in 3 Iodo 7 Methyl 1h Indazol 6 Ol Chemistry

Innovations in Green Chemistry Approaches for Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indazole derivatives to minimize environmental impact and enhance safety. These approaches focus on the use of eco-friendly solvents, catalysts, and energy sources. For instance, researchers have demonstrated novel and environmentally acceptable green methods for synthesizing 1-H-indazoles using a grinding protocol with milder acids like NH4Cl in ethanol, which offers high yields in a short time. samipubco.com

Other sustainable strategies include:

Use of Green Solvents: One-pot, three-component reactions for synthesizing 2H-indazole derivatives have been successfully carried out using copper(I) oxide nanoparticles as a catalyst in polyethylene glycol (PEG 300), a green solvent. organic-chemistry.org Similarly, metal-free fluorination of 2H-indazoles has been achieved in water under ambient air. organic-chemistry.org

Catalyst-Free and Metal-Free Conditions: A simple and efficient alkoxycarbonylation of 2H-indazoles to produce C-3-carboxylic esters has been developed under metal-free conditions at room temperature. organic-chemistry.org

Electrochemical Synthesis: A green and sustainable electrochemical approach has been developed for the regioselective C3-H trifluoro/difluoromethylation of 2H-indazoles, avoiding the need for external oxidants or transition-metal salts. organic-chemistry.org

Microwave-Assisted Synthesis: The application of microwave irradiation is another green approach that can accelerate reaction times and improve yields in the synthesis of indazole compounds.

Development of Novel Catalytic Methods for Selective Functionalization

The precise functionalization of the indazole core is critical for developing new derivatives with tailored properties. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for constructing functionalized indazoles with high efficiency and selectivity. mdpi.comnih.gov These methods allow for the direct modification of the indazole scaffold, often at positions that are difficult to access through traditional methods.

Recent advancements in this area include:

Rhodium (Rh)-Catalyzed Reactions: Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. acs.org This method demonstrates high functional group compatibility and allows for regioselective functionalization controlled by either electronic or steric effects. acs.org

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts have been effectively used for the direct arylation of 2H-indazoles with aryl bromides, proceeding in high yields with low catalyst loading. researchgate.net An efficient Pd-catalyzed C-H functionalization of 2H-indazoles at the C3-position has also been reported, utilizing an isocyanide insertion strategy to synthesize diverse and complex heterocyclic systems. acs.org

Copper (Cu)-Catalyzed Reactions: Copper-catalyzed methods, such as the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles, have been developed to install quaternary chiral centers with high enantioselectivity.

These novel catalytic systems offer versatile and powerful routes to selectively functionalize specific positions on the indazole ring, which is crucial for creating new analogues of 3-Iodo-7-methyl-1H-indazol-6-ol for various research applications.

| Catalyst System | Reaction Type | Key Features | Potential Application for 3-Iodo-7-methyl-1H-indazol-6-ol |

|---|---|---|---|

| Rhodium(III) complexes (e.g., [RhCp*Cl₂]₂) | C-H Activation/Annulation | High regioselectivity, broad substrate scope, one-step synthesis. mdpi.comnih.govacs.org | Functionalization of the benzene (B151609) ring portion. |

| Palladium(II) acetate (Pd(OAc)₂) | Direct Arylation / C-H Functionalization | Low catalyst loading, use of inexpensive base, high yields. researchgate.netacs.org | Introduction of aryl groups at various positions. |

| Copper(I) Hydride (CuH) | Enantioselective Allylation | Creates C3-quaternary chiral centers with high enantioselectivity. | Introduction of chiral side-chains at the C3 position. |

Application of Machine Learning and AI in Indazole Reaction Prediction and Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical synthesis and drug discovery. These technologies can predict reaction outcomes, optimize reaction conditions, and even design novel molecules with desired properties. pharmaceutical-technology.comfrontiersin.orgresearchgate.net For indazole chemistry, AI and ML models can be trained on large datasets of known reactions to predict the success and yield of new synthetic routes for compounds like 3-Iodo-7-methyl-1H-indazol-6-ol. pharmaceutical-technology.comeurekalert.orgijcmph.com

Key applications include:

Reaction Outcome Prediction: ML algorithms, such as random forest models, can predict the performance of a synthetic reaction in a multidimensional chemical space. pharmaceutical-technology.com This helps chemists to minimize trial-and-error experimentation and reduce the consumption of valuable starting materials. pharmaceutical-technology.com

De Novo Drug Design: Generative AI algorithms can design novel drug-like molecules from scratch. frontiersin.orgresearchgate.net By inputting desired properties, such as target affinity and pharmacokinetic profiles, these models can generate new indazole derivatives that have a high probability of being effective therapeutic agents. nih.govnih.govresearchgate.net

Synthesis Planning: AI tools can assist in retrosynthetic analysis, proposing viable synthetic pathways for complex molecules. This can accelerate the discovery of more efficient routes to synthesize 3-Iodo-7-methyl-1H-indazol-6-ol and its derivatives.

The integration of AI and ML into the research workflow promises to accelerate the pace of discovery and innovation in the field of indazole chemistry.

Exploration of New Spectroscopic Techniques for Dynamic Process Monitoring

Understanding the kinetics, mechanisms, and intermediates of a chemical reaction is fundamental to its optimization and scale-up. In-situ spectroscopic techniques allow for real-time monitoring of reactions as they occur, providing a continuous stream of data without the need for offline sampling. mt.commt.com

Advanced spectroscopic methods for dynamic process monitoring include:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: ReactIR, an in-situ FTIR technology, tracks the concentration changes of all key reaction species (reactants, intermediates, and products) in real-time. mt.comspiedigitallibrary.org This provides valuable information for elucidating reaction mechanisms and kinetics. mt.com

Raman Spectroscopy: This technique is highly effective for monitoring reactions in aqueous and biphasic systems. acs.org It can be used to study the disappearance of starting materials and the formation of products by tracking specific vibrational modes. acs.org

In-line Nuclear Magnetic Resonance (NMR) Spectroscopy: The integration of benchtop NMR spectrometers into flow chemistry setups allows for real-time structural characterization of reaction mixtures. rsc.orgmagritek.com NMR provides quantitative information about the concentration of reactants and products, making it an excellent tool for determining reaction kinetics and endpoints. magritek.com

Mass Spectrometry (MS): In-situ mass spectrometry-based techniques can provide real-time feedback for optimizing synthetic reaction conditions and gaining mechanistic insights, especially for complex and heterogeneous reaction mixtures. acs.org

The application of these advanced monitoring techniques to the synthesis and functionalization of 3-Iodo-7-methyl-1H-indazol-6-ol would enable a deeper understanding of the underlying chemical processes, leading to more robust and efficient protocols.

| Technique | Information Provided | Advantages for Monitoring Indazole Reactions |

|---|---|---|

| In-situ FTIR | Concentration vs. time profiles of reactants, intermediates, and products. mt.com | Provides detailed mechanistic and kinetic data; non-invasive. spiedigitallibrary.org |

| Raman Spectroscopy | Real-time analysis of specific vibrational modes, particularly in aqueous media. acs.org | Excellent for monitoring reactions with distinct vibrational markers (e.g., nitro group reduction). acs.org |

| In-line NMR | Quantitative concentration data and structural information of all species. magritek.com | Highly specific and quantitative without the need for calibration. rsc.org |

| Mass Spectrometry | Real-time feedback on molecular weight changes, ideal for complex mixtures. acs.org | High sensitivity and selectivity, suitable for identifying transient species. acs.org |

Computational Chemistry as a Predictive Tool for Novel Indazole Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. nih.gov For indazole derivatives, DFT calculations can provide insights into their geometric structures, electronic properties, and chemical reactivity. core.ac.ukresearchgate.net

Key applications of computational chemistry in this context include:

Predicting Reactivity and Regioselectivity: DFT calculations can determine global reactivity parameters such as HOMO-LUMO energy gaps, chemical hardness, and electronegativity. researchgate.net This information helps in predicting how a molecule like 3-Iodo-7-methyl-1H-indazol-6-ol will behave in a chemical reaction and which sites are most likely to react. beilstein-journals.org

Elucidating Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of reaction pathways, identify transition states, and understand the role of catalysts. This is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Structural and Spectroscopic Characterization: DFT can be used to calculate theoretical vibrational frequencies (IR) and NMR chemical shifts. core.ac.uk These theoretical spectra can be compared with experimental data to confirm the structure of newly synthesized indazole derivatives. core.ac.uk

Molecular Docking Studies: In the context of drug discovery, computational methods can predict how indazole derivatives will bind to biological targets, such as proteins or enzymes, helping to rationalize their biological activity and guide the design of more potent compounds. nih.govrsc.org

By leveraging the predictive power of computational chemistry, researchers can design more targeted experiments, accelerate the discovery of new indazole derivatives, and gain a deeper understanding of their chemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.